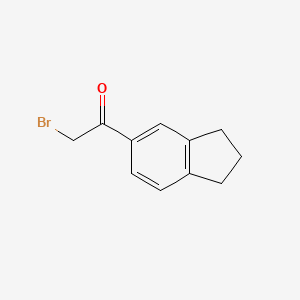

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHZZYGFCZAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526266 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39696-16-7 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one is a halogenated ketone derivative of indane. While specific literature on this exact molecule is sparse, its structural motifs—an α-bromo ketone and a dihydroindene core—position it as a highly valuable and versatile intermediate in synthetic organic chemistry. The indanone framework is a privileged scaffold found in numerous biologically active compounds, exhibiting antiviral, anti-inflammatory, and anticancer properties.[1] The presence of the α-bromo ketone functionality introduces a reactive handle for a variety of chemical transformations, making this compound a key building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and development.[2] This guide provides a comprehensive overview of the synthesis, predicted chemical properties, reactivity, and safe handling of this compound, drawing upon established principles of organic chemistry and data from analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been calculated and are presented in the table below. These properties are essential for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO |

| Molecular Weight | 239.11 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted. |

| Boiling Point | Estimated to be high due to its molecular weight and polarity. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Synthesis of this compound

The synthesis of the title compound is most logically approached via a two-step sequence starting from commercially available 2,3-dihydro-1H-indene (indane). The first step involves the introduction of an acetyl group onto the indane ring via a Friedel-Crafts acylation reaction. The subsequent step is the selective bromination at the α-position of the newly introduced ketone.

Step 1: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this step, indane is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality of Experimental Choices:

-

Choice of Acylating Agent: Acetyl chloride is often preferred for its higher reactivity compared to acetic anhydride.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion, which is necessary to overcome the activation energy for the substitution on the aromatic ring. A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used to prevent reaction with the Lewis acid.

-

Temperature Control: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Friedel-Crafts Acylation of Indane

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

-

After the addition is complete, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.

Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of the ketone intermediate.

Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

The second step involves the selective bromination of the methyl group adjacent to the carbonyl, a reaction known as α-halogenation. This reaction is typically carried out under acidic conditions to favor the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine.[3]

Causality of Experimental Choices:

-

Brominating Agent: Elemental bromine (Br₂) is a common and effective brominating agent for this transformation. N-bromosuccinimide (NBS) can also be used as a source of electrophilic bromine.[3]

-

Acid Catalyst: A catalytic amount of a strong acid, such as hydrobromic acid (HBr) or acetic acid, is used to promote the formation of the enol intermediate.[2][3]

-

Solvent: A solvent that is inert to the reaction conditions, such as acetic acid, chloroform, or carbon tetrachloride, is employed. Acetic acid can serve as both the solvent and the acid catalyst.[2]

-

Temperature: The reaction is often performed at or slightly above room temperature.

Experimental Protocol: α-Bromination

-

Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add a catalytic amount of 48% aqueous hydrobromic acid.

-

To this solution, add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water to remove acetic acid and any remaining bromine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanism of Acid-Catalyzed α-Bromination

Caption: General reactivity of the title compound with nucleophiles.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not readily available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds. [4][5][6]

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

|---|---|

| ¹H NMR | δ ~2.0-2.2 ppm (quintet, 2H, -CH₂-CH₂-CH₂-), δ ~2.9 ppm (triplet, 4H, Ar-CH₂-), δ ~4.4 ppm (singlet, 2H, -CO-CH₂-Br), δ ~7.3-7.8 ppm (multiplet, 3H, Ar-H) |

| ¹³C NMR | δ ~25 ppm (-CH₂-CH₂-CH₂-), δ ~32 ppm (Ar-CH₂-), δ ~35 ppm (-CO-CH₂-Br), δ ~125-135 ppm (Ar-C), δ ~145-150 ppm (quaternary Ar-C), δ ~195 ppm (C=O) |

| IR Spectroscopy | ~1680 cm⁻¹ (strong, C=O stretch, conjugated aryl ketone), ~2850-3000 cm⁻¹ (C-H stretch, aliphatic), ~3000-3100 cm⁻¹ (C-H stretch, aromatic) |

Safety and Handling

α-Bromo ketones are generally classified as hazardous substances. They are often lachrymatory (tear-inducing) and can cause severe skin and eye irritation or burns. [2]Therefore, strict safety precautions must be observed during their handling and use.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves frequently and immediately if contaminated.

-

Body Protection: A lab coat, closed-toe shoes, and long pants are required.

Engineering Controls:

-

All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound, while not extensively documented, represents a promising and versatile building block for organic synthesis. Its preparation from readily available starting materials via well-established synthetic routes like Friedel-Crafts acylation and α-bromination is straightforward. The high reactivity of the α-bromo ketone functionality opens up numerous possibilities for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity. A thorough understanding of its chemical properties, reactivity, and adherence to strict safety protocols is paramount for its effective and safe utilization in research and development.

References

-

Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: A case study. (2025). ResearchGate. [Link]

-

Synthesis of α-Bromoketones. Organic Chemistry Portal. [Link]

- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]

-

Ketone halogenation. Wikipedia. [Link]

-

Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. [Link]

-

Handling and Storing Radioactive Materials Form. University of California, Berkeley, Environment, Health & Safety. [Link]

-

Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. Royal Society of Chemistry Publishing. [Link]

-

Novel Indenyl Ligands Bearing Electron-Withdrawing Functional Groups. ResearchGate. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Safe Handling of Radioisotopes. International Atomic Energy Agency. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. National Center for Biotechnology Information. [Link]

- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry Publishing. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information. [Link]

-

Safety Precautions When Using Certain Isotopes. Purdue University Radiation Safety. [Link]

-

Transition metal indenyl complex. Wikipedia. [Link]

-

Spectroscopy of Ketones and Aldehydes. YouTube. [Link]

-

Spectroscopic analysis of aldehydes and ketones. YouTube. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (CAS: 39696-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, a key building block in synthetic organic chemistry. The document details its chemical and physical properties, outlines a robust two-step synthesis protocol involving the Friedel-Crafts acylation of indane followed by regioselective α-bromination, and discusses its reactivity and potential applications in medicinal chemistry and drug development. Safety and handling procedures, along with analytical characterization methods, are also thoroughly addressed to ensure its effective and safe utilization in a laboratory setting.

Introduction

This compound, bearing the CAS number 39696-16-7, is a versatile bifunctional molecule incorporating an indane scaffold and a reactive α-bromoketone moiety. The indane core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The α-bromoketone functional group is a valuable synthetic handle, susceptible to a wide range of nucleophilic substitution and elimination reactions. This combination makes this compound a sought-after intermediate for the synthesis of complex molecular architectures, particularly in the exploration of novel therapeutic agents. This guide serves as a detailed resource for researchers, providing the necessary information for its synthesis, characterization, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 39696-16-7 | ChemBK[1] |

| Molecular Formula | C₁₁H₁₁BrO | ChemBK[1] |

| Molecular Weight | 239.11 g/mol | ChemBK[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial preparation of the precursor ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, followed by its selective α-bromination.

Step 1: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

The precursor ketone is synthesized via a Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indane). This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the indane molecule.

Figure 1: Friedel-Crafts Acylation of Indane.

-

Reaction Setup: To a stirred solution of 2,3-dihydro-1H-indene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at a reduced temperature (e.g., 0 °C).

-

Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.

Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

The second step involves the selective bromination at the α-position of the ketone. This is a common transformation for ketones and can be achieved under acidic conditions.[2] The reaction proceeds through an enol intermediate.[2]

Figure 2: α-Bromination of the Precursor Ketone.

-

Reaction Setup: Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one in a suitable solvent, such as chloroform or acetic acid.[2]

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction is often accompanied by the evolution of hydrogen bromide gas.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water.[2] The layers are separated, and the aqueous layer is extracted with an organic solvent like chloroform.[2] The combined organic extracts are then washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[2]

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.[2]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the α-bromoketone functionality.

Nucleophilic Substitution Reactions

The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position, making it a valuable precursor for the synthesis of various derivatives. For instance, it can react with amines, thiols, and other nucleophiles to form α-amino ketones, α-thio ketones, and other substituted indanone derivatives.

Use in Heterocyclic Synthesis

α-Bromoketones are classical precursors for the synthesis of a wide range of heterocyclic compounds. For example, they can be used in the Hantzsch thiazole synthesis by reacting with a thioamide.

Elimination Reactions

Treatment with a base can induce the elimination of hydrogen bromide to form the corresponding α,β-unsaturated ketone. This conjugated system can then be used in various cycloaddition and conjugate addition reactions.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons of the indane ring, the benzylic and aliphatic protons of the five-membered ring, and a singlet for the methylene protons adjacent to the bromine atom.

-

¹³C NMR: Will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the carbons of the indane framework.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is expected for the carbonyl stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Safety and Handling

α-Bromoketones are generally considered to be lachrymatory and skin irritants. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with the reactivity of the α-bromoketone moiety, makes it an attractive building block for the construction of complex molecules, particularly in the field of drug discovery. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

-

ChemBK. Ethanone, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)-. Available from: [Link]

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available from: [Link]

Sources

An In-depth Technical Guide to 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, a key intermediate in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring an indane (2,3-dihydro-1H-indene) core and a reactive α-bromoketone moiety. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The α-bromoketone functional group is a versatile electrophilic handle, readily participating in a variety of nucleophilic substitution and coupling reactions, making this compound a valuable building block for the synthesis of more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of the target molecule is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 39696-16-7 | [1] |

| Molecular Formula | C₁₁H₁₁BrO | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| Appearance | (Predicted) White to off-white or pale yellow solid | - |

| Solubility | (Predicted) Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | - |

Synthesis and Mechanism

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a robust and logical two-step synthetic pathway can be proposed based on well-established and fundamental organic reactions. This pathway involves:

-

Step 1: Friedel-Crafts Acylation of indane to synthesize the ketone intermediate, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.

-

Step 2: α-Bromination of the resulting ketone to yield the final product.

This approach is both chemically sound and industrially scalable, relying on common and well-understood transformations.

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of Indane

Causality: The Friedel-Crafts acylation is a classic and highly effective method for forming carbon-carbon bonds to an aromatic ring.[2] In this step, indane is treated with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acetyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring of the indane molecule then attacks this electrophile. Due to the ortho, para-directing nature of the alkyl substituents on the benzene ring of indane, the acylation is expected to occur primarily at the para position (C5), which is sterically more accessible than the ortho positions (C4 and C7). This regioselectivity is crucial for obtaining the desired 5-substituted indanone precursor.

Reaction Mechanism:

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol (Representative):

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in portions.

-

Reactant Addition: Add indane (1.0 eq.) to the stirred suspension.

-

Acylation: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

Causality: The α-bromination of ketones is a standard transformation that proceeds via an enol or enolate intermediate.[3] The reaction is typically carried out using elemental bromine in a suitable solvent, often with an acid catalyst. The acid catalyzes the enolization of the ketone. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-bromoketone and HBr. This method is generally selective for the α-position of the ketone and avoids bromination of the aromatic ring, as the acetyl group is deactivating.[4]

Experimental Protocol (Representative):

-

Setup: Dissolve the ketone precursor, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 eq.), in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

-

Bromine Addition: Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise to the stirred ketone solution at room temperature. The disappearance of the bromine color indicates its consumption.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Washing: Wash the organic layer with a saturated solution of sodium thiosulfate (to remove any unreacted bromine), followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture).

Spectroscopic Characterization and Validation

The structural integrity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the indane and bromoacetyl moieties.

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as a singlet and two doublets, corresponding to the protons on the substituted benzene ring.

-

Bromomethyl Protons (-CH₂Br): A distinct singlet around δ 4.4-4.7 ppm, integrating to 2H. This downfield shift is due to the deshielding effects of both the adjacent carbonyl group and the bromine atom.

-

Indane Protons: Triplets or multiplets in the region of δ 2.8-3.2 ppm for the benzylic protons (-CH₂-) and a multiplet around δ 2.0-2.3 ppm for the central methylene group (-CH₂-) of the five-membered ring.

¹³C NMR (Predicted): The carbon NMR spectrum will provide evidence for all carbon environments.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm.[5]

-

Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.

-

Bromomethyl Carbon (-CH₂Br): A signal around δ 30-35 ppm.

-

Indane Carbons: Signals corresponding to the aliphatic carbons of the indane ring, typically in the δ 25-40 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature. The mass spectrum of this compound is expected to show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two bromine isotopes.

Applications in Research and Development

As an α-bromoketone, this compound is a highly valuable intermediate for constructing a wide range of heterocyclic systems and other complex molecules, many of which have applications in drug discovery.

Synthesis of Heterocycles

α-Haloketones are classic precursors for the synthesis of various heterocycles, including:

-

Thiazoles: Reaction with thiourea or thioamides.

-

Imidazoles: Reaction with amidines.

-

Oxazoles: Reaction with amides.

These heterocyclic cores are prevalent in a vast number of pharmaceuticals.

Precursor for Advanced Intermediates

The bromine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups. This allows for the rapid generation of libraries of compounds for biological screening. The indane moiety itself is recognized for its favorable pharmacokinetic properties, often imparting a degree of rigidity and lipophilicity that can be beneficial for receptor binding and bioavailability. For instance, indanone derivatives have been explored for their potential as antiviral, anti-inflammatory, and anticancer agents.[6]

Safety and Handling

Caution: α-Bromoketones are lachrymatory (tear-gas-like properties) and are potent alkylating agents. They should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a strategically important chemical building block with significant potential in synthetic and medicinal chemistry. Its synthesis, achievable through a reliable and scalable two-step process, provides access to a versatile intermediate. The presence of both the privileged indane scaffold and the reactive α-bromoketone handle makes it a valuable precursor for the development of novel therapeutic agents and other advanced materials. Rigorous adherence to safety protocols is essential when handling this compound.

References

-

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Konieczny, M. T., & Konieczny, W. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(3), 623. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]

-

Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. New Journal of Chemistry, Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Jasouri, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

ResearchGate. (n.d.). Synthesis of Indane and its analogues. Retrieved from [Link]

-

Fernandes, P. A. S., & Marques, M. M. B. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3379. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-1-indanone. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link]

-

European Patent Office. (n.d.). EP1633750B1 - Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. 39696-16-7|2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-1-indanone | C9H7BrO | CID 137203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a key intermediate in various synthetic pathways. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal links between molecular structure and analytical data. We will explore the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section details not only the experimental protocol but also the theoretical underpinnings and data interpretation strategies, ensuring a self-validating and authoritative framework for analysis.

Introduction and Molecular Overview

This compound is an α-bromoketone derivative of the indane scaffold. The indane ring system is a prevalent motif in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The α-bromoketone functionality is a versatile synthetic handle, making the title compound a valuable building block.[1][2] The bromine atom at the alpha position significantly influences the molecule's reactivity, making the carbon atom more electrophilic and susceptible to nucleophilic substitution or elimination reactions.[2][3]

Accurate structural confirmation is paramount before its use in subsequent synthetic steps to avoid the generation of impurities and ensure the integrity of the final product. This guide establishes a robust analytical workflow for its unambiguous identification.

Molecular Formula: C₁₁H₁₁BrO[4]

Molecular Weight: 239.11 g/mol [4]

Chemical Structure:

Caption: 2D Structure of the target molecule.

The Analytical Workflow: A Multi-Pronged Approach

The structure elucidation of an organic molecule is a process of evidence accumulation. No single technique provides all the answers. Instead, we use a combination of methods, where the data from one technique corroborates and refines the hypotheses drawn from another. This integrated approach forms the basis of a self-validating system.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Principle & Causality: Mass spectrometry is the first line of analysis, providing the most direct evidence for the molecule's mass and elemental composition. For a bromine-containing compound, MS is particularly powerful due to the characteristic isotopic distribution of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.

Experimental Protocol (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the solution into the GC-MS instrument.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50°C, followed by a ramp of 10°C/min up to 250°C.

-

MS Detection: Acquire mass spectra in Electron Ionization (EI) mode over a mass range of 40-400 m/z.

Data Interpretation & Expected Results

The mass spectrum will provide two key pieces of information: the molecular weight and the fragmentation pattern which offers clues to the molecule's structure.

| Feature | Expected m/z | Rationale & Interpretation |

| Molecular Ion [M]⁺ | 238 | Corresponds to the molecular weight with the ⁷⁹Br isotope. |

| Isotope Peak [M+2]⁺ | 240 | Corresponds to the molecular weight with the ⁸¹Br isotope. The ~1:1 intensity ratio with the m/z 238 peak is a hallmark of a monobrominated compound. |

| Fragment 1 | 159 | Loss of a bromine radical (•Br) from the molecular ion. [M-79]⁺ and [M-81]⁺. This confirms the lability of the C-Br bond. |

| Fragment 2 | 131 | Represents the 2,3-dihydro-1H-inden-5-ylcarbonyl cation, resulting from the cleavage of the bond between the carbonyl carbon and the α-carbon. This is a very stable acylium ion. |

| Fragment 3 | 115 | Loss of carbon monoxide (CO) from the m/z 131 fragment, characteristic of acylium ions. |

Infrared Spectroscopy: Identifying Functional Groups

Principle & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This allows for the rapid and non-destructive identification of the key architectural elements of the molecule, such as the ketone and the aromatic ring.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Data Interpretation & Expected Results

The IR spectrum should display characteristic absorption bands confirming the presence of the carbonyl group, the aromatic indane system, and the alkyl portions.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Interpretation |

| ~3050-3020 | Aromatic C-H Stretch | Confirms the presence of the benzene ring portion of the indane structure. |

| ~2950-2850 | Aliphatic C-H Stretch | Arises from the -CH₂- groups in the five-membered ring of the indane moiety. |

| ~1680 | C=O Stretch (Ketone) | This is a strong, sharp absorption. The position is slightly lower than a simple alkyl ketone due to conjugation with the aromatic ring, which lowers the bond order of the C=O group. |

| ~1600, ~1470 | Aromatic C=C Stretch | Characteristic absorptions for the aromatic ring. |

| ~1250 | Acyl C-C Stretch | Vibration of the bond between the carbonyl and the aromatic ring. |

| ~650-550 | C-Br Stretch | Confirms the presence of the carbon-bromine bond. This peak can sometimes be weak. |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Principle & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It maps the chemical environment of each ¹H and ¹³C nucleus, and 2D NMR techniques reveal their connectivity.

Experimental Protocol (¹H, ¹³C, COSY, HSQC)

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) experiments.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and neighboring protons (multiplicity).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.4 | m (multiplet) | 3H | Aromatic-H | The protons on the aromatic ring. Their exact shifts and splitting depend on the 1,2,4-trisubstitution pattern. |

| ~4.4 | s (singlet) | 2H | -C(=O)-CH₂-Br | These protons are strongly deshielded by both the adjacent carbonyl group and the electronegative bromine atom. They appear as a singlet as there are no adjacent protons. |

| ~3.0 | t (triplet) | 2H | Ar-CH₂-CH₂- | A triplet resulting from coupling to the adjacent -CH₂- group at ~2.2 ppm. |

| ~2.2 | t (triplet) | 2H | Ar-CH₂-CH₂- | A triplet resulting from coupling to the benzylic -CH₂- group at ~3.0 ppm. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~195 | Carbonyl | C =O | The characteristic downfield shift for a ketone carbonyl carbon. |

| ~150-125 | Aromatic | Ar-C | Multiple signals corresponding to the six carbons of the aromatic ring. |

| ~35 | Aliphatic | Ar-C H₂- | The benzylic carbon of the indane ring. |

| ~32 | Aliphatic | -C H₂-Br | The carbon atom bonded to bromine is significantly deshielded. |

| ~25 | Aliphatic | Ar-CH₂-C H₂- | The second aliphatic carbon of the indane ring. |

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the proton signals at ~3.0 ppm and ~2.2 ppm. This provides definitive proof of the -CH₂-CH₂- connectivity within the indane ring's five-membered ring. No other correlations would be expected for the aliphatic protons, confirming the structural fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would allow for the unambiguous assignment of every signal in the ¹H and ¹³C spectra. For example, the proton singlet at ~4.4 ppm would show a cross-peak to the carbon signal at ~32 ppm, confirming the -CH₂-Br fragment.

Conclusion

References

-

PubChem. (n.d.). 2-Bromo-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Milosavljević, S., et al. (n.d.). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]

- The Merck Index. (n.d.). Pyridine. Royal Society of Chemistry.

-

ChemBK. (n.d.). Ethanone, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)-. Retrieved from [Link]

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- Bunev, A. S., et al. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online.

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

-

Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hussain, K., et al. (2012). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one from Indane

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for converting indane into the valuable intermediate, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the key transformations involved: the Friedel-Crafts acylation of indane and the subsequent α-bromination of the resulting ketone. By integrating established chemical principles with practical, field-tested insights, this guide aims to serve as a self-validating resource for the successful synthesis of the target molecule. All protocols and mechanistic discussions are supported by citations to authoritative sources to ensure scientific integrity.

Introduction and Strategic Overview

The target molecule, this compound, is a key building block in medicinal chemistry and drug discovery. The presence of the α-bromoketone moiety provides a reactive handle for a variety of subsequent nucleophilic substitution reactions, making it an ideal precursor for the synthesis of more complex molecular architectures, including potential pharmaceutical agents.

The synthetic strategy outlined in this guide commences with the readily available starting material, indane. The core of this synthesis involves a two-step sequence:

-

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of indane. A key strategic decision is the choice of the acylating agent. While a standard approach would involve acetylation followed by bromination, a more convergent and efficient route employs bromoacetyl chloride directly. This latter approach, which will be the focus of this guide, installs the complete bromoacetyl functionality in a single step.

-

α-Bromination (if necessary): In the event that the initial acylation is performed with a non-brominated acylating agent (e.g., acetyl chloride), a subsequent α-bromination of the resulting ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, is required. This transformation selectively introduces a bromine atom at the carbon adjacent to the carbonyl group.

This guide will provide detailed protocols for both the direct bromoacetylation route and the two-step acetylation/bromination sequence, allowing for flexibility in experimental design based on reagent availability and laboratory capabilities.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-stage process, with an optional pathway depending on the chosen acylation strategy.

Caption: Overall synthetic workflow from indane to the target α-bromoketone.

Part I: Friedel-Crafts Acylation of Indane

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion.

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[5][6]

-

Electrophilic Attack: The electron-rich aromatic ring of indane acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

This protocol describes the acylation of indane with acetyl chloride.

Materials:

-

Indane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Indane: To this mixture, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.

| Parameter | Value |

| Indane | 1.0 eq |

| Acetyl Chloride | 1.1 eq |

| AlCl₃ | 1.2 eq |

| Solvent | Anhydrous DCM |

| Temperature | 0 °C to RT |

| Reaction Time | 2-3 hours |

| Typical Yield | 70-85% |

Alternative Protocol: Direct Synthesis of this compound via Bromoacetylation

This more direct approach utilizes bromoacetyl chloride as the acylating agent. Bromoacetyl chloride is a highly effective and versatile acylating agent, with its reactivity often being greater than that of acetyl chloride due to the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the acylium ion intermediate.[8]

The experimental setup and procedure are analogous to the protocol described in section 3.2, with the substitution of bromoacetyl chloride for acetyl chloride.

| Parameter | Value |

| Indane | 1.0 eq |

| Bromoacetyl Chloride | 1.1 eq |

| AlCl₃ | 1.2 eq |

| Solvent | Anhydrous DCM |

| Temperature | 0 °C to RT |

| Reaction Time | 2-4 hours |

| Typical Yield | 65-80% |

Part II: α-Bromination of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

For syntheses where the acetylated indane is first prepared, a subsequent α-bromination is necessary to yield the target compound. The α-bromination of ketones is a fundamental transformation in organic synthesis.[9] This reaction can be performed under acidic or basic conditions, with the acid-catalyzed route generally being more selective for mono-bromination.[10]

Mechanism of Acid-Catalyzed α-Bromination

-

Enolization: The reaction is initiated by the acid-catalyzed tautomerization of the ketone to its enol form. The acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating its removal to form the enol.[10]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).

-

Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group and yield the α-bromoketone and HBr.

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol: α-Bromination with Bromine in Acetic Acid

This protocol is adapted from procedures for the bromination of substituted indanones.[4][9]

Materials:

-

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

10% Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: Add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Pour the reaction mixture into a beaker of cold water.

-

Work-up: If the bromine color persists, add 10% sodium thiosulfate solution dropwise until the color disappears.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

| Parameter | Value |

| Ketone | 1.0 eq |

| Bromine | 1.05 eq |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | 80-90% |

Alternative Protocol: α-Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for the α-position of ketones.[11] The reaction is often catalyzed by an acid and can be accelerated by microwave irradiation.[11]

Materials:

-

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (PTSA) (catalytic amount)

-

Dichloromethane (DCM) or Acetonitrile

-

Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.0 equivalent), NBS (1.1 equivalents), and a catalytic amount of PTSA in dichloromethane or acetonitrile.

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 60-80 °C) for a short period (e.g., 10-30 minutes), monitoring the reaction by TLC.

-

Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Work-up: Wash the filtrate with water and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Ketone | 1.0 eq |

| NBS | 1.1 eq |

| Catalyst | PTSA (cat.) |

| Solvent | DCM or Acetonitrile |

| Conditions | Microwave, 60-80 °C |

| Reaction Time | 10-30 minutes |

| Typical Yield | High |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show a characteristic singlet for the methylene protons adjacent to the carbonyl and bromine atom (COCH₂Br) in the region of 4.3-4.5 ppm. The aromatic protons and the aliphatic protons of the indane moiety will also exhibit characteristic signals.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) in the region of 1680-1700 cm⁻¹.

Safety Considerations

-

Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen). Acyl chlorides are lachrymatory and corrosive.

-

α-Bromination: Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a well-ventilated fume hood. N-Bromosuccinimide is an irritant.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a fume hood.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from indane. By presenting both a direct bromoacetylation route and a two-step acetylation/bromination sequence, this document offers flexibility to the synthetic chemist. The inclusion of mechanistic insights, detailed experimental protocols, and data summaries is intended to empower researchers to successfully and safely perform this synthesis. The information contained herein, grounded in authoritative chemical literature, should serve as a valuable resource for the scientific community engaged in organic synthesis and drug discovery.

References

- Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. (URL not available)

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and deriv

- A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. (URL not available)

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- Allylic Bromination by NBS with Practice Problems. (URL not available)

- Synthetic Access to Arom

- EAS Reactions (3)

- Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (URL not available)

- Friedel-Crafts Acyl

- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (URL not available)

- A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. (URL not available)

- Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. (URL not available)

- Applications of Friedel–Crafts reactions in total synthesis of n

- Experiment 1: Friedel-Crafts Acyl

- Halogenation Of Ketones via Enols. (URL not available)

- Bromination of Acetanilide with NBS. (URL not available)

- Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. (URL not available)

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (URL not available)

- Synthesis of 1-indanones with a broad range of biological activity. (URL not available)

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (URL not available)

- Process for preparing 1-indanones. (URL not available)

- Friedel-Crafts Acyl

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom

- Electrophilic Activation of Molecular Bromine Medi

- 2-Bromo-1-indanone. (URL not available)

- 2-Bromo-1-(3-nitrophenyl)ethan-1-one. (URL not available)

- 1H-Inden-1-one, 2,3-dihydro-. (URL not available)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Friedel-Crafts Acylation of 2,3-dihydro-1H-indene for the Synthesis of Bio-active Ketone Scaffolds

Abstract

This technical guide provides an in-depth exploration of the Friedel-Crafts acylation reaction as applied to the synthesis of 2,3-dihydro-1H-inden-5-yl ethanone and its derivatives. This ketone is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active agents, including those for neurodegenerative diseases.[1][2] We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction success, from reagent selection to final product purification. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and fine chemical synthesis.

Introduction: The Strategic Importance of the Indanone Core

The indanone scaffold, a fused bicyclic structure consisting of a benzene ring and a cyclopentanone ring, is a privileged motif in drug discovery. Its rigid conformation and synthetic accessibility make it an ideal framework for developing potent and selective therapeutic agents. Specifically, 1-(2,3-dihydro-1H-inden-5-yl)ethanone serves as a key intermediate for compounds with applications as antiviral, anti-inflammatory, and anticancer agents.[1] Its derivatives are particularly notable in the development of treatments for neurodegenerative disorders like Alzheimer's disease.[1][2]

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, providing a direct and efficient route to aryl ketones.[3][4] This guide focuses on the practical application of this reaction to the 2,3-dihydro-1H-indene (indan) system, a process that, while conceptually straightforward, requires meticulous attention to experimental detail to ensure high yield and purity.

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which then attacks the electron-rich aromatic ring of the indan molecule.

Generation of the Acylium Ion

The reaction is initiated by the interaction of an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or anhydride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][6] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3][7]

Caption: Formation of the electrophilic acylium ion.

This acylium ion is a potent electrophile, but unlike the carbocations formed in Friedel-Crafts alkylation, it does not undergo rearrangement.[3][4][8] This is a crucial advantage, as it ensures the formation of a single, predictable ketone product.

Electrophilic Attack and Regioselectivity on the Indan Ring

The fused aliphatic ring of 2,3-dihydro-1H-indene acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. As an alkyl-type substituent, it is an ortho, para-director.

-

C4-position (ortho): Acylation at this position is sterically hindered by the adjacent fused ring.

-

C5-position (para): This position is sterically accessible and electronically activated, making it the most favorable site for electrophilic attack.

-

C6-position (meta): This position is less electronically activated.

-

C7-position (ortho): Like the C4 position, this site is sterically hindered.

Consequently, the Friedel-Crafts acylation of indan with acetyl chloride overwhelmingly yields the 5-acetyl derivative, 1-(2,3-dihydro-1H-inden-5-yl)ethanone.

Caption: Electrophilic aromatic substitution pathway.

Core Experimental Protocol

This protocol details a laboratory-scale synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethanone.

Safety First:

-

Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood, wear gloves, and work quickly to minimize exposure to atmospheric moisture.[5][9]

-

Acetyl chloride (CH₃COCl): Corrosive, a lachrymator, and reacts with water. Must be handled in a fume hood.[5]

-

Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use with adequate ventilation in a fume hood.

-

The reaction is highly exothermic . Proper temperature control is critical to prevent a runaway reaction.[9]

Reagents and Materials

| Reagent / Material | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 0.1 mol scale) | Purpose |

| 2,3-Dihydro-1H-indene (Indan) | 118.18 | 1.0 | 11.8 g (12.0 mL) | Aromatic Substrate |

| Anhydrous Aluminum Chloride | 133.34 | 1.1 | 14.7 g | Lewis Acid Catalyst |

| Acetyl Chloride | 78.50 | 1.1 | 8.64 g (7.8 mL) | Acylating Agent |

| Dichloromethane (DCM), Anhydrous | 84.93 | - | 200 mL | Reaction Solvent |

| Concentrated HCl (37%) | 36.46 | - | 50 mL | Quenching/Work-up |

| Ice | 18.02 | - | 250 g | Quenching |

| 5% Sodium Bicarbonate (aq) | 84.01 | - | 2 x 100 mL | Neutralizing Wash |

| Brine (Saturated NaCl aq) | 58.44 | - | 100 mL | Aqueous Wash |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g | Drying Agent |

Step-by-Step Synthesis Workflow

Caption: Overall experimental workflow for synthesis.

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a nitrogen inlet and a bubbler. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed. Allow to cool to room temperature.

-

Catalyst Suspension: Working quickly in a fume hood, add anhydrous aluminum chloride (14.7 g) to the reaction flask, followed by 100 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension. Cool the flask to 0°C in an ice-water bath.

-

Acylium Ion Pre-formation: Add acetyl chloride (7.8 mL) to the dropping funnel with 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. Stir the mixture for an additional 15 minutes at 0°C.

-

Indan Addition: Dissolve the 2,3-dihydro-1H-indene (12.0 mL) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the indan solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0°C. The reaction mixture will typically darken in color.[9]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the indan starting material is consumed.

-

Quenching: In a separate large beaker (1 L), prepare a mixture of 250 g of crushed ice and 50 mL of concentrated HCl. Cool the reaction flask back down in an ice bath. Slowly and carefully , pour the reaction mixture into the stirred ice/HCl mixture. This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Work-up and Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).[5]

-

Washing: Combine all organic layers. Wash sequentially with 100 mL of water, two portions of 100 mL 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude product, a pale yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Challenges and Self-Validating Systems

Catalyst Stoichiometry and Deactivation

A key deviation from many catalytic reactions is the requirement for a stoichiometric amount (or slight excess) of AlCl₃ in Friedel-Crafts acylation.[4] The reason is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, preventing it from participating in further reactions. The aqueous acidic work-up is essential to hydrolyze this complex and liberate the final ketone product.[4][8]

Potential Side Reactions

-

Polysubstitution: Unlike Friedel-Crafts alkylation, polysubstitution is generally not a significant issue. The acyl group is electron-withdrawing, which deactivates the aromatic ring, making a second acylation event much less favorable than the first.[4][10]

-

Reaction with Moisture: The primary cause of low yields is the premature deactivation of the AlCl₃ catalyst by atmospheric or solvent moisture. Ensuring anhydrous conditions is paramount.

Conclusion

The Friedel-Crafts acylation of 2,3-dihydro-1H-indene is a robust and reliable method for synthesizing 1-(2,3-dihydro-1H-inden-5-yl)ethanone, a valuable precursor in pharmaceutical development. By understanding the underlying mechanism, particularly the factors governing regioselectivity, and by adhering to stringent anhydrous and thermal control, researchers can consistently achieve high yields of the desired product. The detailed protocol and workflow provided herein serve as a comprehensive guide for the successful execution of this important transformation.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules. [Link]

-